molecular formula C10H7BrClNS B3316454 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole CAS No. 953907-60-3

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Cat. No.: B3316454
CAS No.: 953907-60-3
M. Wt: 288.59 g/mol
InChI Key: GNBSSNABAIZHKN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 2-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-4-methyl-1,3-thiazole
  • 2-(2-Chlorophenyl)-4-(chloromethyl)-1,3-thiazole
  • 2-(2-Bromophenyl)-4-(methylthio)-1,3-thiazole

Uniqueness

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to similar compounds, making it valuable for specific applications .

Properties

IUPAC Name

2-(2-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNS/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBSSNABAIZHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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